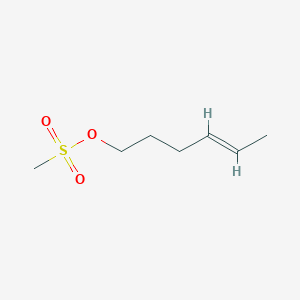![molecular formula C8H15F3N2O3 B13609998 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid is a compound with a unique structure that combines an azetidine ring with a trifluoroacetic acid moiety
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable amine reacts with the azetidine ring.
Attachment of the Trifluoroacetic Acid Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid can be compared with other similar compounds, such as:
1-Methylazetidin-3-ol: This compound lacks the trifluoroacetic acid moiety and may have different chemical and biological properties.
3-Hydroxy-1-methylazetidine: Similar in structure but without the methylamino group, leading to different reactivity and applications.
1-Methyl-3-azetidinol: Another related compound with variations in functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15F3N2O3 |
|---|---|
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
1-methyl-3-(methylaminomethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.C2HF3O2/c1-7-3-6(9)4-8(2)5-6;3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
QOJOPQIVHWXFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CN(C1)C)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


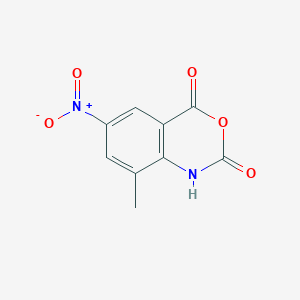


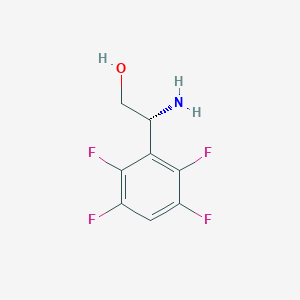



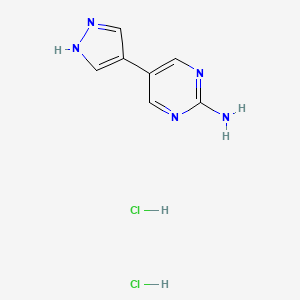


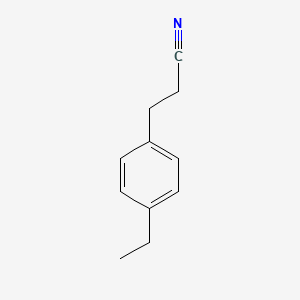
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)

